4-Hydroxyphenylglycolic acid
Overview
Description
4-Hydroxyphenylglycolic acid is a 2-hydroxy carboxylic acid and a member of phenols. It is functionally related to mandelic acid and is a conjugate acid of a 4-hydroxymandelate .
Synthesis Analysis
One of the efficient biosynthesis methods of 4-Hydroxyphenylacetic acid, which is closely related to 4-Hydroxyphenylglycolic acid, involves using lignin-related p-Coumaric and Ferulic acids as starting materials. The bioconversions comprise two artificial routes: decarboxylation-epoxidation-isomerization-oxidation for the synthesis of 4-hydroxyphenylacetic and homovanillic acids .Molecular Structure Analysis
The molecular formula of 4-Hydroxyphenylglycolic acid is C8H8O4. It is a 2-hydroxy carboxylic acid that is mandelic acid bearing a phenolic hydroxy substituent at position 4 . It contains a total of 20 bonds; 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 2 hydroxyl groups .Physical And Chemical Properties Analysis
The melting point/freezing point of 4-Hydroxyphenylglycolic acid is 82-85°C (lit.). Its boiling point or initial boiling point and boiling range is 405.4°C at 760 mmHg .Scientific Research Applications
Natural Product Chemistry
Application Summary
4-Hydroxymandelic acid is a component of a natural product isolated from Croton Pullei . The compound is part of a ferulic acid derivative known as (−)(E)-N-[2(S)-Hydroxy-2-(4-hydroxyphenyl)ethyl]ferulamide .
Method of Application
The compound was identified through computational simulations using theoretical calculations at DFT level to predict Infrared (IR) and Nuclear Magnetic Resonance (NMR) data . The theoretical results were compared with the experimental data through linear regression .
Results and Outcomes
The computational method together with the 13 C and 1 H NMR and polarimetric analysis confirmed that the ferulic acid derivative present in the stems of C. pullei is (−)(E)-N-[2(S)-Hydroxy-2-(4-hydroxyphenyl)ethyl]ferulamide .
Organic Chemistry
Application Summary
4-Hydroxyphenylacetic acid is used as a reagent in the acylation of phenols .
Method of Application
The specific methods of application or experimental procedures for the acylation of phenols using 4-Hydroxyphenylacetic acid are not detailed in the sources .
Results and Outcomes
The outcomes of the acylation of phenols using 4-Hydroxyphenylacetic acid are not provided in the sources .
Biochemistry
Application Summary
4-Hydroxyphenylacetic acid is used for the fluorometric determination of oxidative enzymes .
Method of Application
The specific methods of application or experimental procedures for the fluorometric determination of oxidative enzymes using 4-Hydroxyphenylacetic acid are not detailed in the sources .
Results and Outcomes
The outcomes of the fluorometric determination of oxidative enzymes using 4-Hydroxyphenylacetic acid are not provided in the sources .
Chemical Synthesis
Application Summary
4-Hydroxyphenylacetic acid is used as a reagent in the acylation of phenols and amines .
Method of Application
The specific methods of application or experimental procedures for the acylation of phenols and amines using 4-Hydroxyphenylacetic acid are not detailed in the sources .
Results and Outcomes
The outcomes of the acylation of phenols and amines using 4-Hydroxyphenylacetic acid are not provided in the sources .
Enzyme Analysis
Application Summary
4-Hydroxyphenylacetic acid is used for the fluorometric determination of oxidative enzymes .
Method of Application
The specific methods of application or experimental procedures for the fluorometric determination of oxidative enzymes using 4-Hydroxyphenylacetic acid are not detailed in the sources .
Results and Outcomes
The outcomes of the fluorometric determination of oxidative enzymes using 4-Hydroxyphenylacetic acid are not provided in the sources .
Bioengineering
Application Summary
4-Hydroxymandelic acid (4-HMA) is used in bioengineering for the production of aromatic drugs and flavors . It has been engineered in Escherichia coli for production using a glucose–xylose mixture .
Method of Application
A biosynthetic pathway for 4-HMA production was constructed by heterologously expressing the fully synthetic 4-hydroxymandelic acid synthase (shmaS) in an l-tyrosine-overproducing Escherichia coli strain . The engineered E. coli strain utilized glucose and xylose simultaneously .
Results and Outcomes
The final engineered E. coli strain produced 15.8 g/L of 4-HMA by fed-batch fermentation in 60 hours .
Pharmacology
Application Summary
4-Hydroxymandelic acid is used in the realm of pharmacology for the generation of various organic compounds . It is employed for the preparation of 4-hydroxyphenylacetic acid, which is the synthetic precursor of selective β1-receptor antagonist drug atenolol .
Method of Application
The specific methods of application or experimental procedures for the preparation of 4-hydroxyphenylacetic acid using 4-Hydroxymandelic acid are not detailed in the sources .
Results and Outcomes
The outcomes of the preparation of 4-hydroxyphenylacetic acid using 4-Hydroxymandelic acid are not provided in the sources .
Safety And Hazards
properties
IUPAC Name |
2-hydroxy-2-(4-hydroxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXHKYRQLYQUIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862596 | |
Record name | Hydroxy(4-hydroxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | p-Hydroxymandelic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000822 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4-Hydroxyphenylglycolic acid | |
CAS RN |
1198-84-1, 7198-10-9 | |
Record name | (±)-4-Hydroxymandelic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1198-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxymandelic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxy(4-hydroxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxyphenylglycolic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.490 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DL-4-hydroxymandelic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.791 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXYMANDELIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV52GS53BA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | p-Hydroxymandelic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000822 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
103 - 106 °C | |
Record name | p-Hydroxymandelic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000822 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.